molecular formula C15H18 B14378375 2,3-Dimethyl-1-propan-2-ylnaphthalene CAS No. 89907-31-3

2,3-Dimethyl-1-propan-2-ylnaphthalene

Cat. No.: B14378375
CAS No.: 89907-31-3
M. Wt: 198.30 g/mol
InChI Key: VLODCNGYDDGPFG-UHFFFAOYSA-N
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Description

2,3-Dimethyl-1-propan-2-ylnaphthalene is a polycyclic aromatic hydrocarbon (PAH) derivative featuring a naphthalene backbone substituted with two methyl groups at positions 2 and 3 and an isopropyl group at position 1.

Properties

CAS No.

89907-31-3

Molecular Formula

C15H18

Molecular Weight

198.30 g/mol

IUPAC Name

2,3-dimethyl-1-propan-2-ylnaphthalene

InChI

InChI=1S/C15H18/c1-10(2)15-12(4)11(3)9-13-7-5-6-8-14(13)15/h5-10H,1-4H3

InChI Key

VLODCNGYDDGPFG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC=CC=C2C(=C1C)C(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dimethyl-1-propan-2-ylnaphthalene typically involves the alkylation of naphthalene derivatives. One common method is the Friedel-Crafts alkylation, where naphthalene is reacted with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C.

Industrial Production Methods

Industrial production of this compound may involve large-scale Friedel-Crafts alkylation processes. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethyl-1-propan-2-ylnaphthalene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding naphthoquinones.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) to yield reduced naphthalene derivatives.

    Substitution: Electrophilic substitution reactions, such as nitration and sulfonation, can occur on the naphthalene ring using reagents like nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

Common Reagents and Conditions

    Oxidation: KMnO₄ in aqueous or alkaline medium, CrO₃ in acetic acid.

    Reduction: H₂ gas with Pd/C catalyst, sodium borohydride (NaBH₄) in ethanol.

    Substitution: HNO₃ and H₂SO₄ for nitration, chlorosulfonic acid (HSO₃Cl) for sulfonation.

Major Products Formed

    Oxidation: Naphthoquinones and related derivatives.

    Reduction: Reduced naphthalene derivatives.

    Substitution: Nitro-naphthalene and sulfonated naphthalene derivatives.

Scientific Research Applications

2,3-Dimethyl-1-propan-2-ylnaphthalene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying aromatic substitution reactions.

    Biology: Investigated for its potential biological activity and interactions with biological macromolecules.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals, dyes, and pigments.

Mechanism of Action

The mechanism of action of 2,3-Dimethyl-1-propan-2-ylnaphthalene involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Key Observations :

  • Steric and Electronic Effects: The isopropyl and dual methyl groups in this compound create significant steric hindrance, reducing reactivity in electrophilic substitution reactions compared to monosubstituted derivatives like 1-methylnaphthalene .
  • Solubility : The compound’s lipophilicity contrasts sharply with polar derivatives such as 1-fluoronaphthalene (moderate polarity) and Dipotassium 7-hydroxynaphthalene-1,3-disulphonate (water-soluble due to sulphonate groups) .

Toxicological and Environmental Profiles

  • Acute Toxicity : Methylnaphthalenes exhibit moderate toxicity via inhalation (respiratory irritation) and oral exposure (hepatic effects) in mammals .
  • The isopropyl group in this compound may alter metabolic pathways compared to simpler methyl derivatives .

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